molecular formula C15H17N5O2 B2720564 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1325701-47-0

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

Cat. No.: B2720564
CAS No.: 1325701-47-0
M. Wt: 299.334
InChI Key: XFZVOTIWYOBOBD-UHFFFAOYSA-N
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Description

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a complex organic compound that features a cyclopentyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the reaction of appropriate nitriles with amidines under acidic or basic conditions.

    Formation of the Oxadiazolyl Group: The oxadiazolyl group can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Formation of the Azetidinyl Group: The azetidinyl group can be introduced through the reaction of azetidine with suitable electrophiles.

    Coupling Reactions: The final step involves coupling the cyclopentyl group with the previously synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can be compared with other similar compounds, such as:

    Pyrimidinyl Derivatives: Compounds containing pyrimidinyl groups are known for their diverse biological activities.

    Oxadiazolyl Derivatives: Oxadiazolyl compounds are studied for their antimicrobial and anticancer properties.

    Azetidinyl Derivatives: Azetidinyl compounds are of interest due to their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

cyclopentyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(10-4-1-2-5-10)20-8-11(9-20)14-18-13(19-22-14)12-16-6-3-7-17-12/h3,6-7,10-11H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZVOTIWYOBOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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